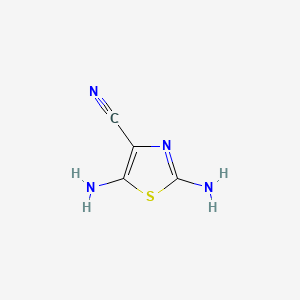

4-Thiazolecarbonitrile, 2,5-diamino-

Description

4-Thiazolecarbonitrile, 2,5-diamino- is a thiazole derivative featuring a nitrile group at the 4-position and amino substituents at the 2- and 5-positions of the heterocyclic ring. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their derivatives are widely studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

101242-24-4 |

|---|---|

Molecular Formula |

C4H4N4S |

Molecular Weight |

140.164 |

IUPAC Name |

2,5-diamino-1,3-thiazole-4-carbonitrile |

InChI |

InChI=1S/C4H4N4S/c5-1-2-3(6)9-4(7)8-2/h6H2,(H2,7,8) |

InChI Key |

VLDAAVPNRUGBNP-UHFFFAOYSA-N |

SMILES |

C(#N)C1=C(SC(=N1)N)N |

Synonyms |

4-Thiazolecarbonitrile, 2,5-diamino- |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Thiazolecarbonitrile, 2,5-diamino- typically involves the reaction of appropriate thioamides with cyanogen bromide under controlled conditions . The reaction conditions often require a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Thiazolecarbonitrile, 2,5-diamino- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiazoles and thiazolidines, which have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

4-Thiazolecarbonitrile, 2,5-diamino- has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of new materials and catalysts.

Medicine: Research has shown that thiazole derivatives exhibit significant pharmacological activities, making them potential candidates for drug development.

Mechanism of Action

The mechanism of action of 4-Thiazolecarbonitrile, 2,5-diamino- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, influencing biochemical pathways and enzyme activities . The compound can activate or inhibit specific receptors, leading to various physiological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in antioxidant effects, while its binding to microbial enzymes can lead to antibacterial activity .

Comparison with Similar Compounds

1,3-Thiazole-4-carbonitrile

- Key Differences: The absence of amino groups reduces hydrogen-bonding capacity and alters electronic properties. Crystallographic studies reveal C–H⋯N hydrogen bonds and π–π stacking interactions in 1,3-thiazole-4-carbonitrile, which may differ in the diamino analog due to additional NH₂ groups .

(4E)-4-(4-Substitutedbenzylideneamino)-3-substituted-2,3-dihydro-2-thioxothiazole-5-carbonitrile

- Structure: A dihydrothiazole core with a thioxo group at position 2, a nitrile at position 5, and a benzylideneamino substituent .

Benzo[c][1,2,5]thiadiazole-4-carbonitrile Derivatives

- Structure : A fused benzene-thiadiazole system with a nitrile group .

- Key Differences: Thiadiazoles (two nitrogen atoms) differ electronically from thiazoles (one nitrogen), affecting conjugation and charge distribution. The nitrile in these compounds is often part of extended π-systems for optoelectronic applications, unlike the amino-substituted thiazolecarbonitrile .

Physicochemical Properties

Notes:

- Amino groups in 2,5-diamino-4-thiazolecarbonitrile likely increase solubility in polar solvents compared to non-amino analogs.

- IR data suggest similar nitrile bond strengths across compounds, but amino groups may introduce additional NH stretching bands (~3,400 cm⁻¹) .

Challenges

- Steric and Electronic Effects: notes that 3,5-diamino-substituted thiadiazinones are unreactive in condensation reactions with malononitrile, suggesting steric hindrance or electron donation from NH₂ groups may impede similar syntheses .

Pharmacological and Functional Properties

- Optoelectronic Applications : Benzo-thiadiazole-4-carbonitriles are used in organic LEDs due to their electron-withdrawing nitrile groups, a property that may extend to thiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.